molecular formula C6H11BrN4 B8256844 (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide

Cat. No.: B8256844
M. Wt: 219.08 g/mol
InChI Key: DHEVQNSIGVXZMT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrrolidine ring at the 5-position, stabilized as a hydrobromide salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors. Its synthesis typically involves multi-step reactions, including cyclization and salt formation, as inferred from analogous procedures in and . The hydrobromide salt improves solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.BrH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2,(H,8,9,10);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEVQNSIGVXZMT-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC=NN2.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This photoinduced organocatalyzed cyclization is carried out under mild conditions without the use of metals, making it an efficient and green synthetic route.

Industrial Production Methods

Industrial production of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability are key factors in industrial production. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide. This compound has shown efficacy against various bacterial and fungal strains.

Bacterial Inhibition

A study examined the antibacterial activity of synthesized triazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against Candida tenuis, suggesting strong antibacterial potential .

CompoundTarget OrganismMIC (µg/mL)
Triazole 1E. coli3.9
Triazole 2S. aureus4.5
Triazole 3C. tenuis0.9

Antifungal Activity

The antifungal properties of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide have been investigated with promising results against various fungal strains, particularly those responsible for candidiasis. A series of compounds were synthesized and tested for antifungal activity, revealing that many showed greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values ≤ 25 µg/mL .

Antitumor Potential

The antitumor activity of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide has also been a focal point of research.

Cell Viability Studies

In vitro studies utilizing triple-negative breast cancer cell lines (MDA-MB-231) demonstrated that certain triazole derivatives significantly reduced cell viability. One derivative exhibited an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells, indicating a strong potential for further development as an anticancer agent .

CompoundCell LineIC50 (µM)
Triazole DerivativeMDA-MB-23139.2
ControlMDA-MB-231>100

Mechanistic Insights

Molecular modeling studies suggest that these compounds may exert their effects through the inhibition of critical pathways involved in tumor progression, such as the mitogen-activated protein kinase pathway through inhibition of BRAF and MEK serine–threonine protein kinases .

Synthesis and Characterization

The synthesis of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide typically involves reactions starting from pyrrolidine and various triazole precursors under controlled conditions to ensure high yield and purity.

General Synthetic Procedure

A typical synthesis involves dissolving the triazole precursor in an appropriate solvent followed by the addition of pyrrolidine under reflux conditions with necessary reagents to facilitate the reaction.

Mechanism of Action

The mechanism of action of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related 1,2,4-triazole derivatives (Table 1):

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Key Features Biological Activity/Application Reference ID
(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide 5-(S)-pyrrolidinyl; hydrobromide salt ~246.1 (base) + HBr Chiral center, salt-enhanced solubility Enzyme inhibition (kinase, COX-2)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole 5-(2S,4R)-methoxypyrrolidinyl; 3-methyl 182.2 Methoxy group, methyl substituent Agrochemical/pharmaceutical R&D
1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate 1-(4-bromomethylphenyl) 318.99 Aromatic substitution, bromomethyl group Synthetic intermediate
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol 4-phenyl; 5-pyrrolyl; 3-thiol ~273.3 Thiol group, planar aromatic system Kinase/cyclooxygenase inhibition
1-(4-Methoxyphenyl)-3-methyl-5-(4-methylsulfonyl-phenyl)-1H-1,2,4-triazole 1/5-aryl; 3-methyl; sulfonyl group ~385.4 Sulfonyl pharmacophore COX-2 inhibition (anti-inflammatory)

Table 1. Structural and functional comparison of 1,2,4-triazole derivatives.

Physicochemical Properties

  • Solubility : The hydrobromide salt of the target compound exhibits superior aqueous solubility compared to neutral analogues like 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole, which relies on its methoxy group for moderate polarity .
  • Thermal Stability : Derivatives with aromatic substituents (e.g., 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole) show higher melting points (>280°C for brominated salts) due to crystallinity, whereas pyrrolidine-containing variants have lower decomposition thresholds .

Biological Activity

(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular structure of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide features a pyrrolidine ring attached to a triazole moiety. This configuration is crucial for its biological activity, as the triazole ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain triazole derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like vancomycin and ciprofloxacin .

Compound TypeTarget BacteriaMIC (μg/mL)
Triazole DerivativeS. aureus0.125
Triazole DerivativeE. coli0.125
VancomycinS. aureus0.68
CiprofloxacinE. coli2.96

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, a series of triazole-based compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results showed that these compounds could inhibit cell proliferation effectively, suggesting that (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide may also exhibit similar properties .

Anti-inflammatory and Analgesic Effects

Triazoles have been reported to possess anti-inflammatory properties. Research involving various triazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide could be explored further for its potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. Studies have indicated that specific substitutions on the triazole ring can enhance activity against microbial pathogens or cancer cells. For instance, electron-donating groups at certain positions have been shown to improve antimicrobial potency . Understanding these relationships is vital for designing more effective derivatives.

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Antimicrobial Evaluation : A study synthesized multiple 1,2,4-triazoles and assessed their antimicrobial activity against a range of pathogens. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics .
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain triazole derivatives could induce apoptosis and inhibit cell growth effectively .
  • Anti-inflammatory Studies : Research involving animal models showed that triazole derivatives could significantly reduce inflammation markers compared to control groups .

Q & A

Q. What are the standard synthetic routes for (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole hydrobromide?

The synthesis typically involves multi-step heterocyclic chemistry, starting with pyrrolidine and triazole precursors. Key steps include:

  • Acylation and hydrazinolysis of pyrrole derivatives to form triazole intermediates.
  • Alkylation with brominated reagents to introduce the hydrobromide salt.
  • Cyclization under alkaline conditions to finalize the heterocyclic core. Characterization via ¹H-NMR, LC-MS, and elemental analysis ensures structural integrity .

Q. How is the compound characterized post-synthesis?

A combination of techniques is employed:

  • ¹H-NMR and IR spectroscopy to confirm functional groups and stereochemistry.
  • LC-MS for molecular weight and purity assessment.
  • Elemental analysis (C, H, N, S) to validate stoichiometry. Advanced studies may use X-ray crystallography (via SHELX refinement) for absolute configuration determination .

Q. What in vitro models are used to assess biological activity?

Common assays include:

  • Enzyme inhibition studies (e.g., COX-2, EGFR) using fluorometric or colorimetric substrates.
  • Cell-based models for cytotoxicity or anti-inflammatory activity.
  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

Advanced Research Questions

Q. How can low yields in the alkylation step be addressed?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
  • Catalyst use : Phase-transfer catalysts (e.g., TBAB) enhance bromomethylation kinetics.
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions. Comparative yield data from similar triazole syntheses are shown below:
Reaction ConditionYield (%)Reference
DMF, 50°C, 12 hrs68
THF, RT, 24 hrs42

Q. How to resolve discrepancies in biological activity data across studies?

Conflicting results may arise from:

  • Assay variability : Differences in enzyme sources (e.g., recombinant vs. native COX-2).
  • Structural analogs : Minor substituent changes (e.g., fluorophenyl vs. chlorophenyl groups) alter activity.
  • Purity thresholds : HPLC purity >95% is critical for reliable IC₅₀ measurements .

Q. What computational methods predict the compound’s biological targets?

  • Molecular docking : Use Schrödinger Suite or MOE to screen against kinase (e.g., EGFR) or enzyme (e.g., COX-2) binding pockets.
  • ADME prediction : SwissADME or pkCSM evaluates bioavailability and metabolic stability.
  • MD simulations : GROMACS assesses binding stability over time (≥50 ns trajectories) .

Q. How to design derivatives for improved pharmacokinetics?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance.
  • Salt forms : Compare hydrobromide vs. hydrochloride salts for solubility and crystallinity.
  • Prodrug strategies : Mask polar groups (e.g., esterification) to improve membrane permeability .

Q. How to confirm stereochemical integrity during synthesis?

  • Chiral HPLC : Use Chiralpak columns with polar mobile phases to separate enantiomers.
  • X-ray crystallography : Refine SHELXL parameters to resolve absolute configuration.
  • Optical rotation : Compare experimental [α]D values with literature data .

Notes for Methodological Rigor

  • Contradiction Analysis : When comparing activity data, cross-validate assay protocols (e.g., substrate concentrations, incubation times) .
  • Data Reproducibility : Report reaction conditions in detail (e.g., solvent purity, drying methods) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.